molecular formula C17H15BrN4O B5721214 6-bromo-2-methyl-N'-(4-methylbenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide

6-bromo-2-methyl-N'-(4-methylbenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide

Cat. No. B5721214
M. Wt: 371.2 g/mol
InChI Key: RGNJRRQLHYDZRB-DJKKODMXSA-N
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Description

6-bromo-2-methyl-N'-(4-methylbenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as BMHIC and has been synthesized using various methods. The following paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BMHIC.

Mechanism of Action

The exact mechanism of action of BMHIC is not fully understood. However, studies have suggested that BMHIC exerts its therapeutic effects through the inhibition of various enzymes and signaling pathways involved in disease progression. For example, BMHIC has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cancer cell proliferation.
Biochemical and Physiological Effects:
BMHIC has been shown to exhibit various biochemical and physiological effects. Studies have suggested that BMHIC induces apoptosis (programmed cell death) in cancer cells, inhibits cell proliferation, and induces cell cycle arrest. BMHIC has also been shown to reduce oxidative stress and inflammation, which are implicated in various diseases.

Advantages and Limitations for Lab Experiments

BMHIC has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, the limitations of BMHIC include its poor solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of BMHIC. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of BMHIC, including its bioavailability, metabolism, and toxicity. Additionally, further studies are needed to elucidate the exact mechanism of action of BMHIC and to identify its molecular targets. Finally, the therapeutic potential of BMHIC for the treatment of various diseases needs to be further explored in preclinical and clinical studies.
Conclusion:
In conclusion, BMHIC is a chemical compound with significant therapeutic potential for the treatment of various diseases. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BMHIC have been discussed in this paper. Further research is needed to fully understand the potential of BMHIC as a therapeutic agent.

Synthesis Methods

BMHIC has been synthesized using various methods, including microwave-assisted synthesis, solvent-free synthesis, and conventional heating methods. The most commonly used method involves the reaction of 2-methylimidazo[1,2-a]pyridine-3-carbohydrazide with 4-methylbenzaldehyde in the presence of bromine.

Scientific Research Applications

BMHIC has shown significant potential as a therapeutic agent for the treatment of various diseases, including cancer, bacterial and fungal infections, and neurodegenerative disorders. Studies have shown that BMHIC exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. BMHIC has also shown antibacterial and antifungal activity against various pathogens. Additionally, BMHIC has shown neuroprotective effects against oxidative stress-induced neuronal damage.

properties

IUPAC Name

6-bromo-2-methyl-N-[(E)-(4-methylphenyl)methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4O/c1-11-3-5-13(6-4-11)9-19-21-17(23)16-12(2)20-15-8-7-14(18)10-22(15)16/h3-10H,1-2H3,(H,21,23)/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNJRRQLHYDZRB-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=C(N=C3N2C=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=C(N=C3N2C=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198146
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-bromo-2-methyl-N'-(4-methylbenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide

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